6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile
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Overview
Description
6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in agrochemicals.
4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile: Another derivative with potential pharmaceutical applications
Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile stands out due to its unique combination of a trifluoromethoxy group and a nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
833457-46-8 |
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Molecular Formula |
C13H7F3N2O |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-11-5-1-3-9(7-11)12-6-2-4-10(8-17)18-12/h1-7H |
InChI Key |
DTUDBPMFBJVLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=N2)C#N |
Origin of Product |
United States |
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